molecular formula C9H8ClF3 B1390655 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene CAS No. 1138444-91-3

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene

Cat. No.: B1390655
CAS No.: 1138444-91-3
M. Wt: 208.61 g/mol
InChI Key: ZAFIOHQUQASXQZ-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene is an organic compound with the molecular formula C9H9ClF2 It is a derivative of benzene, featuring chlorine, fluorine, and difluoroethyl groups attached to the benzene ring

Scientific Research Applications

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for this compound is not specified as it is primarily used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-4-fluoro-2-methylbenzene and difluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction is complete, the product is purified using techniques such as distillation or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The difluoroethyl group can participate in addition reactions with other reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or electrophiles like alkyl halides. Conditions may involve the use of solvents like ethanol or acetone.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled temperature and pressure.

    Addition Reactions: Reagents such as hydrogen gas or halogens can be used in the presence of catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(1,1-difluoroethyl)benzene
  • 1-Chloro-4-(trifluoromethyl)benzene
  • 1-Chloro-4-fluoro-2-methylbenzene

Uniqueness

1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene is unique due to the presence of both chlorine and fluorine atoms, as well as the difluoroethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-5-3-6(9(2,12)13)8(11)4-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFIOHQUQASXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801206390
Record name 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-91-3
Record name 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801206390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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